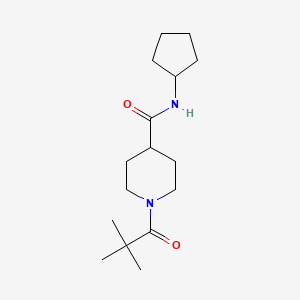

![molecular formula C12H17ClN2OS B4616589 2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4616589.png)

2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions including reduction, acetylation, ethylation, and condensation. For example, a compound was synthesized from m-nitro acetophenone through a series of steps with an overall yield of 77% (Gong Fenga, 2007). Improvements in technical methods have made the synthesis process more efficient and cost-effective.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray diffraction and spectroscopic techniques. For instance, the crystal structure of a related acetamide revealed intermolecular interactions forming chains, demonstrating the compound's molecular organization (K. Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving related compounds include functional group transformations and condensation reactions. The synthesis and evaluation of such compounds often explore their potential as opioid kappa agonists, highlighting their significant biological activity (G. Costello et al., 1991).

Physical Properties Analysis

The physical properties of compounds like 2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide are characterized using techniques such as IR, NMR, and MS. Studies have identified key structural features and provided detailed insights into the compounds' physical characteristics, including solvatochromic effects indicative of their interaction with solvents of varying polarity (P. Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties of these compounds are closely tied to their reactivity and potential applications in medicinal chemistry. For instance, the discovery of nonpeptide agonists of the urotensin-II receptor showcases the therapeutic potential of structurally related compounds (G. Croston et al., 2002).

Wissenschaftliche Forschungsanwendungen

Discovery of Nonpeptide Agonists

A groundbreaking discovery identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor, showcasing significant selectivity and efficacy. This compound, showing potential as a pharmacological research tool and drug lead, marks a pivotal advancement in understanding receptor interactions and offers a new pathway for therapeutic development (Croston et al., 2002).

Anti-Histaminic Activity

The Mannich base, (-dimethylamino ethyl p-chloro phenyl ketone hydrochloride, displayed significant anti-histaminic activity across various in vivo and in vitro models. This activity, especially against histamine-induced vasodepressor activity and bronchoconstriction, underscores its potential utility in developing treatments for allergic reactions and related conditions (Chaturvedi, Patnaik, & Dhawan, 1982).

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study exploring 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed compounds with promising anticancer, anti-inflammatory, and analgesic properties. Specifically, the derivative N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide stood out, suggesting a strong foundation for therapeutic agent development in treating various conditions (Rani, Pal, Hegde, & Hashim, 2014).

α-Glucosidase Inhibitory Potential

Research into N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide showcased significant α-glucosidase inhibitory activity, indicating their potential as leads for diabetes treatment. This discovery not only expands the chemical space for diabetes management strategies but also offers insight into the structural requirements for enzyme inhibition (Iftikhar et al., 2019).

Radiosynthesis Applications

The chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 have been studied for their high specific activity in metabolism and mode of action studies. The successful radiosynthesis of these compounds opens new avenues for understanding herbicide action and safety, providing critical insights into environmental and agricultural chemical interactions (Latli & Casida, 1995).

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[2-(dimethylamino)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2OS/c1-15(2)8-7-14-12(16)9-17-11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWYZVVMFROTBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)CSC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

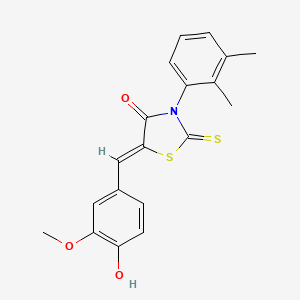

![5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4616508.png)

![[3-(4-tert-butylphenyl)propyl]amine hydrochloride](/img/structure/B4616512.png)

![[2-(4-morpholinyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4616528.png)

![4-chloro-N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4616534.png)

![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B4616557.png)

![3-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616564.png)

![N-[3-(4-fluorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616568.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4616576.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4616597.png)

![N-(3-chloro-4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4616604.png)

![3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4616616.png)

![methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4616620.png)